3-(2-(2-(4-(Benzyloxy)phenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
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Overview
Description
3-(2-(2-(4-(Benzyloxy)phenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C30H25ClN2O5 and a molecular weight of 528.997 g/mol This compound is known for its unique structure, which includes a benzyloxy group, a phenoxy group, and a chlorobenzoate moiety
Preparation Methods
The synthesis of 3-(2-(2-(4-(Benzyloxy)phenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:
Formation of the benzyloxyphenoxy intermediate: This step involves the reaction of 4-hydroxybenzyl alcohol with a suitable phenol derivative under basic conditions to form the benzyloxyphenoxy intermediate.
Propanoylation: The intermediate is then reacted with propanoyl chloride in the presence of a base to introduce the propanoyl group.
Carbohydrazonoylation: The propanoylated intermediate undergoes a reaction with carbohydrazide to form the carbohydrazonoyl derivative.
Final coupling: The carbohydrazonoyl derivative is then coupled with 4-chlorobenzoic acid under appropriate conditions to form the final product.
Chemical Reactions Analysis
3-(2-(2-(4-(Benzyloxy)phenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group in the phenyl ring can be reduced to an amine.
Substitution: The chlorine atom in the chlorobenzoate moiety can be substituted with other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(2-(2-(4-(Benzyloxy)phenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(2-(4-(Benzyloxy)phenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The benzyloxy and phenoxy groups allow the compound to bind to certain enzymes and receptors, modulating their activity. The carbohydrazonoyl group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity. The chlorobenzoate moiety may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of target proteins .
Comparison with Similar Compounds
Similar compounds to 3-(2-(2-(4-(Benzyloxy)phenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate include:
4-(2-(2-(4-(Benzyloxy)phenoxy)propanoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate: This compound has a similar structure but with a chlorine atom in a different position.
3-(2-(2-(4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: This compound has an acetyl group instead of a propanoyl group.
2-(2-(2-(4-(Benzyloxy)phenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: This compound has a different substitution pattern on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
477730-22-6 |
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Molecular Formula |
C30H25ClN2O5 |
Molecular Weight |
529.0 g/mol |
IUPAC Name |
[3-[(E)-[2-(4-phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C30H25ClN2O5/c1-21(37-27-16-14-26(15-17-27)36-20-22-6-3-2-4-7-22)29(34)33-32-19-23-8-5-9-28(18-23)38-30(35)24-10-12-25(31)13-11-24/h2-19,21H,20H2,1H3,(H,33,34)/b32-19+ |
InChI Key |
HYYIMSMNZPNYDL-BIZUNTBRSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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